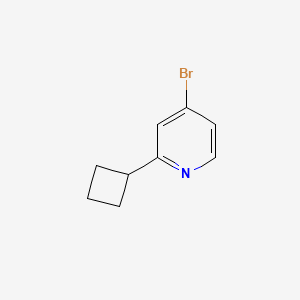

4-Bromo-2-cyclobutylpyridine

Description

The Strategic Role of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. prepchem.comnih.gov Its unique electronic properties, including its basicity and ability to participate in a variety of chemical reactions, make it an invaluable scaffold in the synthesis of complex molecules. nih.govmdpi.com Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes. prepchem.comnih.gov In the laboratory, the pyridine framework serves as a versatile building block for the creation of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov Its capacity to act as a ligand for metal catalysts further extends its utility in facilitating a wide range of chemical transformations. prepchem.com The strategic incorporation of a pyridine moiety can significantly influence a molecule's pharmacological profile, often enhancing its biochemical potency, metabolic stability, and bioavailability. nih.gov

Significance of Halogenated Pyridine Derivatives as Synthetic Intermediates

The introduction of a halogen atom onto the pyridine ring dramatically enhances its synthetic versatility, transforming it into a highly valuable intermediate. nii.ac.jpgoogle.com Halogenated pyridines are key precursors in a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. justia.com The position of the halogen atom on the pyridine ring dictates its reactivity, allowing for regioselective functionalization. For instance, the bromine atom in 4-Bromo-2-cyclobutylpyridine serves as a reactive handle, enabling the introduction of various functional groups at the 4-position through nucleophilic substitution or metal-catalyzed coupling reactions. This strategic placement of a halogen allows chemists to build molecular complexity in a controlled and predictable manner, which is crucial in the multi-step synthesis of target molecules. google.com

Exploration of the Cyclobutyl Moiety in Molecular Design

The cyclobutyl group, a four-membered carbocyclic ring, has emerged as an increasingly important structural motif in molecular design, particularly in medicinal chemistry. organic-chemistry.orgnih.gov Its rigid and puckered conformation can impart favorable properties to a molecule, such as improved potency, selectivity, and pharmacokinetic profiles. google.comorganic-chemistry.org The incorporation of a cyclobutyl moiety can enhance metabolic stability by blocking sites susceptible to metabolism and can also serve to orient other functional groups in a specific spatial arrangement to optimize interactions with biological targets. scispace.com Furthermore, the cyclobutyl ring can act as a non-planar bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to modulate a compound's physical and biological properties. organic-chemistry.org Its three-dimensional nature is particularly advantageous in filling hydrophobic pockets in enzymes and receptors, leading to enhanced binding affinity. scispace.com

Research Landscape and Emerging Directions for this compound

Currently, there is a notable scarcity of dedicated research articles and patents focusing specifically on this compound. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability as a building block for further synthesis.

| Property | Value |

| CAS Number | 1142194-11-3 |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

This data is compiled from publicly available chemical supplier information.

Given the established utility of its constituent parts, the emerging research directions for this compound can be logically inferred. Its primary potential lies in its use as an intermediate in the synthesis of more complex molecules, particularly for applications in medicinal chemistry and materials science. The bromine atom at the 4-position is ripe for exploitation in cross-coupling reactions, allowing for the attachment of a wide array of substituents. The 2-cyclobutyl group, with its unique conformational properties, makes this compound a valuable starting material for creating libraries of novel compounds to be screened for biological activity.

Future research will likely focus on the development of efficient synthetic routes to this compound and its subsequent use in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents where the specific geometry of the cyclobutyl group can be leveraged for optimal target engagement. Furthermore, its application in the development of new organic materials with tailored electronic and photophysical properties also represents a promising avenue for exploration. As the demand for novel chemical entities continues to grow, it is anticipated that the research landscape surrounding this compound will expand, with new studies detailing its synthesis, reactivity, and applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclobutylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODCRFCJNDKUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671699 | |

| Record name | 4-Bromo-2-cyclobutylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-11-3 | |

| Record name | 4-Bromo-2-cyclobutylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Cyclobutylpyridine and Analogous Bromo Pyridines

Targeted Synthesis of 4-Bromo-2-cyclobutylpyridine

The precise introduction of two different substituents—a cyclobutyl group at the C-2 position and a bromine atom at the C-4 position—requires careful synthetic planning to control regioselectivity and maximize yield.

Achieving the desired 2,4-substitution pattern on a pyridine (B92270) ring can be approached through several strategic pathways. The order of substituent introduction and the choice of reaction type are crucial for success.

One primary strategy involves the late-stage, regioselective halogenation of a pre-formed 2-cyclobutylpyridine intermediate. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.gov However, advanced methods have been developed to achieve high selectivity. A notable approach employs specially designed phosphine (B1218219) reagents that can be installed at the 4-position of a pyridine, forming a phosphonium (B103445) salt. This salt can then be displaced by a halide nucleophile, such as one from LiCl, to yield the 4-halogenated pyridine with excellent regiocontrol. nih.govresearchgate.net

Another potential regioselective pathway is through metal-catalyzed cross-coupling reactions. For instance, a Negishi or Stille cross-coupling could be employed. nih.gov This might involve the reaction of a 2,4-dihalopyridine (e.g., 2,4-dibromopyridine) with a cyclobutylzinc or cyclobutyltin nucleophile. By carefully controlling the reaction conditions and catalyst (e.g., Pd(0)), it is possible to achieve selective substitution at one of the halogenated positions, followed by a second distinct reaction at the other position. nih.gov The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles from 2,4-dibromothiazole (B130268) demonstrates this principle, where one bromine is selectively replaced via a coupling reaction, leaving the other for further functionalization. nih.gov

Table 1: Comparison of Potential Regioselective Strategies

| Strategy | Key Intermediate | Reagents/Reaction Type | Advantage | Potential Challenge |

|---|---|---|---|---|

| Late-Stage C-4 Halogenation | 2-Cyclobutylpyridine | Phosphine Reagent, Halide Source (e.g., LiCl) nih.govresearchgate.net | High regioselectivity for the 4-position. nih.govresearchgate.net | Requires synthesis of the phosphine reagent. |

| Selective Cross-Coupling | 2,4-Dihalopyridine | Cyclobutylzinc Halide (Negishi) or Cyclobutyltin (Stille) nih.gov | Builds complexity from a simple starting material. | Controlling mono-substitution can be difficult. |

| Directed Metalation | 2-Cyclobutylpyridine | Strong Base (e.g., n-BuLi), Brominating Agent (e.g., Br₂) | Can provide direct access if the directing effect is strong. | The directing effect of the cyclobutyl group is not established. |

Multi-step synthesis provides a robust framework for constructing complex molecules by assembling them piece by piece, often involving protecting groups and functional group interconversions to ensure the desired outcome. nih.gov Continuous-flow systems are also being increasingly used for multi-step synthesis to improve safety, efficiency, and scalability. flinders.edu.au

A logical multi-step approach to this compound would involve first introducing the cyclobutyl group onto the pyridine ring, followed by the bromination step. This can be conceptualized in the following sequence:

Starting Material: A commercially available, appropriately substituted pyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine.

Introduction of the Cyclobutyl Group: A cross-coupling reaction, such as a Suzuki or Negishi reaction, can be used to form the C-C bond between the pyridine C-2 position and the cyclobutyl ring. This would involve reacting the 2-halopyridine with cyclobutylboronic acid or a cyclobutylzinc reagent.

Regioselective Bromination: The resulting 2-cyclobutylpyridine would then undergo a highly selective bromination at the C-4 position, potentially using the phosphine-mediated method described previously to ensure regiochemical purity. nih.govresearchgate.net

An alternative, though more complex, multi-step approach involves building the substituted pyridine ring from acyclic precursors. This method offers high flexibility but requires more extensive synthetic development. In such a scenario, one of the precursor molecules would already contain the cyclobutyl moiety, which would then be incorporated into the pyridine ring during a cyclization reaction.

Table 2: Illustrative Multi-Step Synthetic Pathway

| Step | Transformation | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Negishi Cross-Coupling | 2-Bromopyridine | Cyclobutylzinc chloride, Pd(PPh₃)₄ | 2-Cyclobutylpyridine |

| 2 | C-4 Phosphonium Salt Formation | 2-Cyclobutylpyridine | Heterocyclic Phosphine, Activator | 4-Phosphonium-2-cyclobutylpyridine Salt |

| 3 | Halide Displacement | 4-Phosphonium-2-cyclobutylpyridine Salt | Lithium Bromide (LiBr) | This compound |

Contemporary Methods for Pyridine Ring Construction and Halogenation

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop reactions that are more efficient, produce less waste, and avoid hazardous or expensive reagents, such as heavy metal catalysts. nih.govresearchgate.net

The development of environmentally benign protocols for synthesizing bromo-pyridines is an active area of research. These methods often focus on minimizing the use of toxic solvents and avoiding metal catalysts where possible. nih.gov Microwave-assisted synthesis, for example, has been recognized as a green chemistry tool that can lead to higher yields, pure products, and significantly shorter reaction times. nih.gov

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for bromination. missouri.eduorganic-chemistry.org It serves as a source of bromine for both radical and electrophilic reactions. missouri.edu While it is most famously used for allylic and benzylic brominations via a radical pathway (the Wohl-Ziegler reaction), it can also be used for the electrophilic bromination of aromatic rings. missouri.eduyoutube.com

For electron-rich aromatic compounds, including certain heterocycles like phenols and anilines, NBS works efficiently. missouri.edu The bromination of electron-deficient pyridines with NBS is more challenging but can be achieved under specific conditions. For example, using dimethylformamide (DMF) as the solvent has been shown to promote high para-selectivity in the bromination of some aromatic substrates with NBS. missouri.edu The reaction of acetyl-protected 2-amino-6-methylpyridine (B158447) with NBS in dry carbon tetrachloride can lead to ring bromination, demonstrating its applicability to the pyridine core, although competition with side-chain bromination can occur. researchgate.net

Table 3: Conditions for NBS Bromination of Pyridine Derivatives

| Substrate | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 2-Acetylamino-6-methylpyridine | NBS, CCl₄, cat. Benzoyl Peroxide | Ring Bromo (1a), Side-chain Mono-bromo (1b), Di-bromo (1c) | 75% (1a), 10-15% (1b) | researchgate.net |

| Electron-rich Aromatics | NBS, DMF | para-Bromo product | High selectivity | missouri.edu |

A significant goal in green synthesis is the replacement of transition-metal catalysts (e.g., palladium, copper) with metal-free alternatives to reduce cost, toxicity, and contamination of the final product. rsc.org Several strategies for the metal-free halogenation of heterocycles have emerged.

One approach involves using simple and inexpensive halogen sources. For instance, the highly efficient and regioselective bromination of imidazo[1,2-a]pyridines has been achieved using sodium bromite (B1237846) (NaBrO₂) as the halogen source under acidic conditions. researchgate.net Another method involves the in-situ generation of bromine from the reaction of HBr and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org

Another innovative metal-free strategy involves the activation of the pyridine ring itself. It has been shown that a Lewis acid, such as BF₃·OEt₂, can activate the pyridine ring towards nucleophilic attack. nih.gov This principle was demonstrated for regioselective phosphonation, where a phosphine oxide anion adds to the activated pyridine. nih.gov A similar mechanism could be envisioned for halogenation, where a halide anion acts as the nucleophile, attacking a Lewis acid-activated pyridine ring. This avoids the need for a transition metal catalyst to facilitate the C-H functionalization.

Table 4: Overview of Metal-Free Halogenation Methods

| Method | Halogen Source | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Acid-Promoted Bromination | Sodium Bromite (NaBrO₂) | Imidazo[1,2-a]pyridines | Uses an inexpensive halogen source; metal-free. researchgate.net | researchgate.net |

| In-situ Bromine Generation | HBr / TBHP | Imidazo[1,2-a]pyridines | Avoids handling molecular bromine; base-free. rsc.org | rsc.org |

| Lewis Acid Activation | Halide Anion (Hypothetical) | Pyridines | Activates electron-deficient ring for nucleophilic attack. nih.gov | nih.gov |

Continuous Flow Microreactor Systems for Disubstituted Pyridines

Continuous flow microreactor systems have emerged as a powerful tool for the synthesis of disubstituted pyridines, offering significant advantages over traditional batch processes. rsc.orgresearchgate.net These systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scalability. organic-chemistry.orgresearchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, which is crucial for managing highly exothermic or low-temperature reactions. rsc.orgresearchgate.net

For the synthesis of compounds like this compound, a flow microreactor approach could involve the sequential functionalization of a dibromopyridine precursor. An integrated system, potentially composed of multiple micromixers and microtube reactors, would allow for the controlled, sequential introduction of different electrophiles. rsc.orgresearchgate.net This modularity is a key advantage of flow chemistry, enabling complex multi-step syntheses in a continuous, automated fashion.

A critical step in the functionalization of bromo-pyridines is the bromine-lithium exchange reaction, which generates highly reactive pyridyllithium intermediates. researchgate.netflowfrontier.co.jp These intermediates can then be quenched with a variety of electrophiles to introduce desired substituents. However, pyridyllithiums are often unstable at ambient temperatures, necessitating cryogenic conditions (e.g., -78°C or lower) in batch syntheses to prevent side reactions. researchgate.netresearchgate.net

Flow microreactors offer a solution to this challenge. By precisely controlling residence time and ensuring rapid mixing, Br/Li exchange reactions can be performed at significantly higher temperatures than in batch. rsc.orgresearchgate.net For instance, the generation of pyridyllithiums from dibromopyridines has been successfully demonstrated in flow systems without the need for cryogenic cooling. rsc.orgresearchgate.net The short residence time within the heated or cooled reactor zone minimizes the decomposition of the sensitive organolithium species. researchgate.net Research has shown that factors like flow rate and reagent stoichiometry are critical parameters that can be finely tuned in a flow system to maximize yield and minimize impurities. cam.ac.uk

The table below illustrates a representative example of a Br/Li exchange reaction in a flow microreactor system for a dibromopyridine, which could be adapted for a precursor to this compound.

Table 1: Representative Flow Microreactor Conditions for Br/Li Exchange

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 2,3-dibromopyridine (0.10 M in THF) | researchgate.net |

| Reagent | n-BuLi (0.40 M in hexane) | researchgate.net |

| Electrophile | Iodomethane (0.60 M in THF) | researchgate.net |

| Flow Rate (Substrate) | 6.00 mL/min | researchgate.net |

| Flow Rate (Reagent) | 1.50 mL/min | researchgate.net |

| Flow Rate (Electrophile) | 3.00 mL/min | researchgate.net |

This interactive table showcases typical parameters for a flow chemistry setup. The values can be adjusted to explore different reaction scenarios.

The ability to perform organolithium chemistry without expensive and energy-intensive cryogenic infrastructure is a major driver for the adoption of continuous flow technology. acs.orgvapourtec.com The high heat transfer efficiency of microreactors allows for the rapid dissipation of heat generated during exothermic reactions like lithiation, enabling these reactions to be conducted at or near ambient temperatures. researchgate.netacs.org This not only reduces operational costs but also enhances process safety by minimizing the risks associated with large volumes of cryogenic liquids and highly reactive reagents. acs.orgvapourtec.com

Furthermore, flow systems can mitigate issues like reactor fouling and clogging, which are common in batch processing of organolithiums due to the precipitation of salts. acs.orgvapourtec.com Strategies to overcome this in flow chemistry include using more concentrated organolithium solutions to reduce the amount of problematic hydrocarbon solvents and replacing them with donor solvents like tetrahydrofuran (B95107) (THF). vapourtec.com The continuous movement of the reaction mixture also helps to prevent the buildup of solid precipitates. acs.org Studies have demonstrated that yields can be significantly improved by moving from a -78°C batch process to an ambient temperature flow process. vapourtec.com

Hantzsch-Type Strategies and Oxidative Coupling Reactions for Substituted Pyridines

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that remains a versatile method for constructing the pyridine ring. wikipedia.orgnih.gov The traditional method involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), typically forming a 1,4-dihydropyridine (B1200194) intermediate that is subsequently oxidized to the aromatic pyridine. wikipedia.org This approach is highly modular, allowing for the synthesis of a wide variety of substituted pyridines. benthamscience.com Modern variations of the Hantzsch synthesis have focused on improving efficiency and environmental friendliness by using novel catalysts, alternative solvents like water, or microwave irradiation to accelerate the reaction. wikipedia.orgbeilstein-journals.org

A contemporary Hantzsch-type strategy involves the oxidative coupling of β-enamine carbonyl compounds with a C1 synthon like rongalite. researchgate.netmdpi.com This method provides a facile route to 2,3,5,6-tetrasubstituted pyridines with broad functional group tolerance. mdpi.com

Oxidative coupling reactions offer another powerful avenue for pyridine synthesis. For example, copper-catalyzed oxidative sp3 C-H coupling of oxime acetates with toluene (B28343) derivatives has been shown to produce polysubstituted pyridines efficiently. nih.gov This approach provides a flexible and direct method for creating C-C bonds and constructing the pyridine scaffold. nih.gov Another strategy involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to yield highly substituted pyridines. nih.gov

Cyclization Reactions of 1,5-Dicarbonyl Compounds for Substituted Pyridines

The cyclization of 1,5-dicarbonyl compounds with a nitrogen source is a fundamental and direct approach to forming the pyridine ring. baranlab.orgnih.gov The key challenge in this method often lies in the efficient synthesis of the 1,5-dicarbonyl precursor itself. researchgate.net One effective strategy involves a two-step sequence of Hosomi-Sakurai allylation followed by oxidative cleavage of readily available enones to generate the 1,5-dicarbonyl intermediate. researchgate.net This intermediate can then be cyclized with hydroxylamine (B1172632) hydrochloride to furnish the corresponding pyridine. baranlab.orgresearchgate.net

The choice of nitrogen source and reaction conditions can influence the outcome. While ammonia is commonly used, hydroxylamine can be advantageous as it can circumvent the need for a separate oxidation step that is often required when starting with 1,5-diketones and ammonia. baranlab.org Transition-metal-free conditions have also been developed, for instance, using ammonium acetate as the nitrogen source to cyclize 1,5-diketones, which are themselves synthesized in a one-pot Claisen-Schmidt condensation followed by a Michael addition. nih.gov This approach is environmentally friendly and cost-effective. nih.gov

Incorporation of the Cyclobutyl Group

The introduction of a cyclobutyl group at the 2-position of the pyridine ring is a key synthetic step for obtaining this compound. This can be challenging due to the potential for steric hindrance and the need for regioselective functionalization.

Stereoselective Introduction of Cyclobutyl Moieties onto Pyridine Systems

While the stereochemistry of the cyclobutyl group is not specified in the name this compound, stereoselective methods are crucial in modern drug discovery and materials science. The direct stereoselective introduction of a cyclobutyl group onto a pre-formed pyridine ring is not a commonly described transformation. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, are generally difficult to perform on pyridine itself due to the deactivating effect of the nitrogen atom. wikipedia.org

A more plausible approach would involve a cross-coupling reaction. For instance, a Negishi or Suzuki-Miyaura cross-coupling reaction could be employed. This would involve reacting a 2-halopyridine derivative (e.g., 2,4-dibromopyridine) with a cyclobutyl-containing organometallic reagent, such as a cyclobutylzinc or cyclobutylboronic acid species. The synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides has been achieved through the alkylation of 4-methylpyridinium salts with dibromoalkanes under phase-transfer catalysis, followed by cyclization, suggesting a pathway for forming the cyclobutyl ring attached to the pyridine. researchgate.net

Another potential route involves building the pyridine ring with the cyclobutyl group already in place. This could be achieved through a Hantzsch-type synthesis where one of the carbonyl components contains a cyclobutyl moiety. Alternatively, a 1,5-dicarbonyl precursor bearing a cyclobutyl group could be cyclized.

In a related context, the synthesis of a dimeric structure containing cyclobutane (B1203170) rings attached to a bromo-chloro-nitroimidazo[1,2-a]pyridine system has been reported. mdpi.com This synthesis proceeded through an intermediate formed by the reaction of a stable 2-methyl carbanion with an N-arylidene-4-methylbenzenesulfonamide, followed by a base-induced dimerization and cyclization to form the cyclobutane ring. mdpi.com While the core heterocycle is different, the formation of the cyclobutane ring linked to a heterocyclic system provides insight into potential synthetic strategies.

Scalability and Process Optimization in the Production of this compound

Scaling up the production of this compound requires careful optimization of reaction conditions to maximize yield, efficiency, and cost-effectiveness. While direct literature on the large-scale synthesis of this specific compound is limited, principles can be drawn from analogous bromo-pyridine syntheses.

Process optimization studies on similar compounds, such as 4-bromo-2-methylpyridine (B16423) derivatives, have demonstrated significant improvements through the fine-tuning of catalytic systems. researchgate.net For Suzuki coupling reactions, a common method for creating carbon-carbon bonds on the pyridine ring, the choice of base and palladium catalyst is paramount. researchgate.net An investigation into the synthesis of 2-methyl-4-phenylpyridine (B85350) found that using a combination of potassium carbonate (K2CO3) as the base and Pd(dppf)Cl2 as the catalyst in a mixed solvent of water/1,4-dioxane under microwave conditions (120°C) resulted in an 81% total yield, a 30% improvement over previous conditions. researchgate.net Such optimized conditions are often highly efficient and can be adapted for substrates with various functional groups. researchgate.net

Table 2: Optimized Suzuki Coupling Conditions for a 4-Bromo-Pyridine Derivative

| Parameter | Optimized Condition |

|---|---|

| Reaction Type | Suzuki Coupling |

| Solvent | Water/1,4-dioxane (5:1) |

| Base | K2CO3 |

| Catalyst | Pd(dppf)Cl2 |

| Temperature | 120 °C (Microwave) |

| Result | 81% Total Yield |

Data derived from a study on 4-bromo-2-methylpyridine derivatives. researchgate.net

The scalability of the entire process also hinges on the industrial viability of its precursor syntheses. The method for producing bromomethyl cyclobutane, as described previously, is explicitly stated to be suitable for industrial production due to its simple and safe process. google.com

Furthermore, advanced catalytic methods developed for pyridine synthesis show promise for scalable applications. Pyridine-boryl radical-catalyzed reactions, used to create complex molecules and pyridine bioisosteres, have been shown to be effective on a preparative scale. chemrxiv.org These methods often feature mild reaction conditions and high efficiency. chemrxiv.orgresearchgate.net The ability to perform these reactions on a larger scale is a key consideration for transitioning from laboratory discovery to industrial manufacturing. chemrxiv.org

Elucidation of Chemical Reactivity and Derivatization Strategies for 4 Bromo 2 Cyclobutylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions of the Bromo Substituent

The bromine atom at the C4-position of 4-bromo-2-cyclobutylpyridine serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. Palladium-catalyzed methodologies, in particular, have been extensively developed for their efficiency and broad substrate scope. rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. rsc.org For substrates like this compound, these methods allow for the direct linkage of the pyridine (B92270) core to various carbon-based fragments, including alkyl, aryl, and vinyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. acs.org The choice of ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. mit.edu

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds. rsc.org It involves the reaction of an organoboron reagent, such as a boronic acid or a boronate ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov This methodology is highly valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the organoboron reagents. rsc.orgnih.gov

In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to introduce aryl, heteroaryl, and vinyl substituents at the 4-position of the pyridine ring. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base such as sodium carbonate, potassium phosphate, or cesium carbonate. The choice of ligand is critical and can influence the efficiency of the catalytic cycle.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of Bromo-pyridines

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | >95 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 92 |

| 3 | 2,4-Dibromopyridine (B189624) | (E)-Styrylboronic acid | Pd(PPh₃)₄/TlOH | - | Toluene | Good |

| 4 | 3-Bromo-2,1-borazaronaphthalene | Potassium 1-propenyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 |

This table presents data from various sources to illustrate the general conditions and outcomes of Suzuki-Miyaura couplings on related bromopyridine systems. Specific yields for this compound would require dedicated experimental investigation.

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step, activating the organoboron reagent to facilitate the transfer of the organic group to the palladium center. nih.gov

While the Suzuki-Miyaura coupling is paramount for C-C bond formation, other palladium-catalyzed cross-coupling reactions are vital for introducing other functionalities. The Buchwald-Hartwig amination, for instance, is a premier method for the synthesis of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Although this section is focused on C-C bond formation, the principles of catalyst and ligand design in Buchwald-Hartwig amination have influenced the broader field of cross-coupling chemistry. mit.edu

The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig was a significant breakthrough, enabling the coupling of a wide range of amines and aryl halides with high efficiency. wikipedia.org These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. organic-chemistry.org

In molecules with multiple potential reaction sites, such as di- or polyhalogenated pyridines, regiochemical control is a critical aspect of synthetic strategy. mdpi.com For this compound, the primary site of cross-coupling is the C4-position due to the presence of the single bromine substituent. However, in related dihalopyridine systems, such as 2,4-dibromopyridine, the regioselectivity of the cross-coupling reaction is a significant consideration. researchgate.net

Studies on 2,4-dibromopyridine have shown that Suzuki-Miyaura coupling can occur selectively at the C2-position under specific conditions. researchgate.net This selectivity is influenced by the electronic character of the C-Br bonds and the nature of the catalyst system. researchgate.net In contrast, other studies have demonstrated preferential coupling at the C4-position in 2,4-dichloropyrimidines. mdpi.com The electronic environment of the pyridine ring, influenced by substituents like the cyclobutyl group, can subtly affect the reactivity of the C-Br bond in this compound. Generally, the more electron-deficient position is more susceptible to oxidative addition by the palladium catalyst. nih.gov

Table 2: Regioselectivity in Cross-Coupling of Dihalogenated Heterocycles

| Substrate | Reaction | Position of Primary Reaction | Reference |

| 2,4-Dibromopyridine | Suzuki-Miyaura Coupling | C2 | researchgate.net |

| 2,4-Dichloropyrimidine | Suzuki-Miyaura Coupling | C4 | mdpi.com |

| 2,4-Dibromothiazole (B130268) | Pd(0)-catalyzed cross-coupling | C2 | nih.gov |

This table highlights the regiochemical outcomes in related heterocyclic systems, providing a basis for predicting the reactivity of this compound.

The field of palladium-catalyzed cross-coupling has seen a continuous evolution of catalytic systems, driven by the need for higher efficiency, broader substrate scope, and milder reaction conditions. acs.orgnih.govacs.org Early catalyst systems often required harsh conditions and had limited functional group tolerance. The development of sophisticated phosphine ligands has been a major driver of progress.

Initially, simple phosphine ligands like triphenylphosphine (B44618) (PPh₃) were used. However, the breakthrough came with the introduction of bulky and electron-rich monodentate and bidentate phosphine ligands. mit.edu Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, have proven to be highly effective for a wide range of cross-coupling reactions, including those involving challenging substrates. mit.edu These ligands promote the formation of the active monoligated palladium(0) species, which is believed to be the key catalytic intermediate. nih.gov

More recently, the development of dual catalytic systems, for instance involving both nickel and cobalt, has emerged as a strategy for challenging cross-electrophile couplings, demonstrating the ongoing innovation in the field. nih.gov While not directly applied to this compound in the provided context, these advancements highlight the dynamic nature of cross-coupling chemistry and the potential for future improvements.

Palladium-Catalyzed Methodologies for C-C Bond Formation

Alternative Functional Group Interconversions and Pyridine Derivatization

Beyond cross-coupling reactions, the bromo substituent on this compound can be transformed through various other functional group interconversions. These transformations provide access to a different set of derivatives that may not be readily accessible through coupling methodologies. For instance, the bromine can be converted to other halogens via reactions like the Finkelstein reaction, or it can be replaced by other functional groups through nucleophilic aromatic substitution, although the latter is generally less facile on electron-rich pyridine rings unless activated by strong electron-withdrawing groups. vanderbilt.edu

Furthermore, the pyridine nitrogen atom itself offers a site for derivatization. It can be oxidized to an N-oxide, which can then be used to introduce substituents at the 2- and 6-positions. The nitrogen can also be quaternized with alkyl halides to form pyridinium (B92312) salts, altering the electronic properties and reactivity of the entire molecule. These alternative strategies complement cross-coupling reactions, expanding the chemical space that can be explored starting from this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2 and 6) and para (4) to the nitrogen atom. researchgate.netstackexchange.com The electron-withdrawing nature of the ring nitrogen creates partial positive charges at these positions, making them susceptible to attack by nucleophiles. researchgate.net In this compound, the bromine atom is located at the activated 4-position, making it a suitable leaving group for SNAr reactions.

The mechanism for SNAr involves a two-step addition-elimination process. libretexts.orgchemistrysteps.com First, the nucleophile attacks the carbon atom bonded to the bromine, breaking the ring's aromaticity and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com This intermediate is stabilized because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com In the second, typically fast step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored. chemistrysteps.com

The presence of electron-withdrawing groups on the ring enhances the rate of SNAr reactions by further stabilizing the anionic Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com Conversely, the 2-cyclobutyl group, being an electron-donating alkyl group, may slightly decrease the reactivity at the 4-position compared to an unsubstituted 4-bromopyridine. A variety of nucleophiles can be employed to displace the bromide, allowing for the synthesis of a wide range of 4-substituted-2-cyclobutylpyridine derivatives.

| Nucleophile | Reagent Example | Typical Product | General Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-2-cyclobutylpyridine | Reaction in methanol (B129727) or an aprotic polar solvent like DMSO or THF. uci.edu |

| Amine | Ammonia (B1221849) (NH₃), Dimethylamine | 4-Amino-2-cyclobutylpyridine | Can occur readily, sometimes at room temperature depending on ring activation. libretexts.org |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2-cyclobutylpyridine | Often performed in polar aprotic solvents. |

| Cyanide | Sodium Cyanide (NaCN) | 2-Cyclobutylpyridine-4-carbonitrile | Requires careful control of reaction conditions. |

Electrophilic Aromatic Substitution on Pyridine and its Derivatives

In stark contrast to its reactivity with nucleophiles, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). uci.edu The ring nitrogen atom withdraws electron density, making the ring less nucleophilic than benzene. masterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., using Lewis acids or strong Brønsted acids), the nitrogen atom is readily protonated, forming a pyridinium ion. lumenlearning.combyjus.com This positive charge further intensifies the deactivation of the ring, making electrophilic attack even more difficult.

If an EAS reaction can be forced to occur, it proceeds preferentially at the C-3 and C-5 positions (meta to the nitrogen), which are the least deactivated positions. uci.edu In this compound, the directing effects of the existing substituents would also influence the position of any incoming electrophile. However, the inherent deactivation of the ring by the nitrogen atom is the dominant factor, generally rendering the molecule inert to common EAS reactions like Friedel-Crafts alkylation and acylation, nitration, and sulfonation under standard conditions. masterorganicchemistry.comlumenlearning.com

Derivatization Techniques for Analytical Characterization and Chemical Modification

Derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for a specific analytical technique. jfda-online.com For gas chromatography-mass spectrometry (GC-MS), derivatization is employed to increase the volatility and thermal stability of polar compounds, thereby improving their chromatographic behavior and detection. jfda-online.comnih.gov While this compound itself is likely sufficiently volatile for GC-MS, its synthetic derivatives, particularly those formed via SNAr reactions that introduce polar functional groups (-OH, -NH₂, -SH), would likely require derivatization for effective analysis.

Chromatographic Derivatization for Enhanced Detection and Separation

The primary goal of derivatization for chromatography is to transform analytes into forms that are more compatible with the chromatographic system. jfda-online.com This process reduces polarity, which minimizes undesirable interactions with the stationary phase, leading to improved peak shape, better resolution, and increased signal intensity. nih.gov For compounds containing active hydrogen atoms (found in hydroxyl, amino, or carboxyl groups), silylation is one of the most widely used derivatization methods. nih.gov

Trimethylsilylation involves the replacement of an active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group, [-Si(CH₃)₃]. nih.gov This conversion significantly reduces the boiling point and increases the thermal stability of the analyte, making it amenable to GC analysis. tcichemicals.com

Several powerful silylating agents are commercially available, with N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being among the most common. nih.govtcichemicals.comresearchgate.net The derivatization reaction is often performed using pyridine as a solvent and catalyst. nih.govresearchgate.net The procedure typically involves incubating the analyte with the silylating reagent at a controlled temperature (e.g., 30-70°C) for a set period to ensure the reaction goes to completion. nih.govshimadzu.eu It is critical that these reactions are carried out under anhydrous conditions, as the presence of moisture will hydrolyze the silylating agent and the resulting TMS derivatives, reducing the reaction yield and analytical sensitivity. reddit.com

In a typical GC-MS workflow, a sample containing a polar derivative of this compound (for example, 4-hydroxy-2-cyclobutylpyridine) would be prepared for analysis by trimethylsilylation. shimadzu.eu The resulting TMS-ether is significantly more volatile and thermally stable than the parent alcohol. Upon injection into the GC, the derivatized compound is vaporized and separated from other components on the chromatographic column before entering the mass spectrometer. The mass spectrum of the TMS derivative often contains characteristic fragment ions that can be used to confirm the structure of the original molecule. nih.gov This automated derivatization and injection process enhances the reproducibility and robustness of the analytical method. nih.gov

| Step | Procedure | Reagent/Parameter | Purpose |

|---|---|---|---|

| 1 | Sample Preparation | Dried analyte (e.g., 4-hydroxy-2-cyclobutylpyridine) | Removal of water to prevent reagent hydrolysis. shimadzu.eureddit.com |

| 2 | Methoximation (Optional) | Methoxyamine HCl in Pyridine | Protects carbonyl groups if present; not required for simple hydroxyls. nih.govshimadzu.eu |

| 3 | Silylation | MSTFA or BSTFA (+1% TMCS) | Replaces active hydrogens with TMS groups to increase volatility. nih.gov |

| 4 | Incubation | 30-60 minutes at 30-37°C | Ensures complete derivatization of the analyte. nih.govshimadzu.eu |

| 5 | Analysis | Injection into GC-MS system | Separation, detection, and structural elucidation of the volatile derivative. nih.gov |

Computational and Mechanistic Investigations of 4 Bromo 2 Cyclobutylpyridine

Theoretical Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 4-Bromo-2-cyclobutylpyridine, offering insights that can be difficult to obtain through experimental methods alone.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. nih.govnih.gov These calculations can provide valuable data on molecular orbital energies, charge distribution, and bond parameters.

The electronic properties of the pyridine (B92270) ring are significantly influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent, as well as the electron-donating character of the cyclobutyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO is anticipated to be distributed over the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity in reactions such as cross-coupling. nih.gov

The presence of the bromine atom at the 4-position makes this site susceptible to nucleophilic attack and oxidative addition in metal-catalyzed reactions. DFT calculations can quantify the partial charges on the carbon atoms of the pyridine ring, confirming the electrophilic character of the C4 carbon attached to the bromine. Furthermore, calculations can predict the bond dissociation energy of the C-Br bond, providing a quantitative measure of its reactivity in cross-coupling reactions. mdpi.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Description | Significance |

| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability but accessible for chemical reactions. |

| Partial Charge on C4 | Positive | Confirms the electrophilic nature of the carbon attached to bromine, making it a prime site for nucleophilic attack or oxidative addition. |

| C-Br Bond Dissociation Energy | Relatively low | Suggests that the C-Br bond can be readily cleaved in catalytic cycles, facilitating cross-coupling reactions. |

| Dipole Moment | Significant | Influences solubility and intermolecular interactions. |

Note: The values in this table are predictive and based on general principles of quantum chemical calculations for similar substituted bromopyridines.

MD simulations can be employed to explore the potential energy surface of this compound, identifying the most stable conformations and the energy barriers between them. These simulations would likely reveal that the cyclobutyl ring undergoes rapid puckering motions. The rotational barrier around the C2-C(cyclobutyl) bond would also be a key parameter determining the preferred orientation of the cyclobutyl substituent. This conformational freedom can have implications for the steric hindrance around the nitrogen atom and the adjacent C-H bond, which could affect its coordination to metal centers in catalytic reactions.

Table 2: Conformational Parameters of the Cyclobutyl Group in this compound

| Parameter | Description | Predicted Behavior |

| Puckering Angle | The angle of "folding" of the cyclobutane (B1203170) ring. | The cyclobutyl ring will adopt a non-planar, puckered conformation to minimize strain. dalalinstitute.commaricopa.edu |

| Dihedral Angle (Py-C2-C-C) | The rotational angle of the cyclobutyl group relative to the pyridine ring. | There will be preferred low-energy conformations to minimize steric clashes with the pyridine ring. |

| Conformational Interconversion | The process of switching between different puckered conformations. | Expected to be a low-energy process, occurring rapidly at room temperature. |

Note: The information in this table is based on the known conformational behavior of cyclobutane and its derivatives.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and controlling product selectivity.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to the presence of the reactive C-Br bond. researchgate.netnih.govcolab.ws The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step is often rate-determining and results in the formation of a square planar palladium(II) intermediate. The steric bulk of the cyclobutyl group at the 2-position could potentially influence the rate of this step.

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) complex. The base plays a crucial role in activating the organoboron reagent. researchgate.net A transient intermediate where the boronate is coordinated to the palladium center has been proposed and identified in studies of similar bromopyridine systems. researchgate.net

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Mechanistic studies on related bromopyridines have provided detailed insights into the intermediates and transition states involved in these catalytic cycles. researchgate.net

While ionic pathways dominate in cross-coupling reactions, radical mechanisms can be relevant under certain conditions, such as in bromination reactions or specific cyclization processes. For instance, the synthesis of this compound itself might involve radical intermediates.

The introduction of the bromine atom at the 4-position of a pre-existing 2-cyclobutylpyridine could potentially proceed through a radical mechanism under specific conditions, although electrophilic aromatic substitution is more common for pyridines. More relevant to its subsequent reactions, radical pathways could be initiated by light or radical initiators, leading to different products than those from ionic pathways. For example, under radical conditions, side-chain bromination of the cyclobutyl group could compete with reactions at the C-Br bond.

The kinetics and thermodynamics of reactions involving this compound dictate the reaction rates and the position of the chemical equilibrium. In cross-coupling reactions, the rate is influenced by factors such as the nature of the catalyst, the solvent, the base, and the electronic and steric properties of the substrates.

Kinetic studies on similar Suzuki-Miyaura reactions of bromopyridines would suggest that the reaction is typically first order in the palladium catalyst and the aryl halide. The steric hindrance from the 2-cyclobutyl group might slow down the rate of oxidative addition compared to less substituted bromopyridines.

Advanced Analytical Characterization in Research on 4 Bromo 2 Cyclobutylpyridine

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable tools in the analysis of 4-bromo-2-cyclobutylpyridine, each offering unique insights into its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. It provides detailed information about the chemical environment of magnetically active nuclei. ilpi.compitt.edu

The complexity of molecules like this compound often necessitates the use of advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete structural assignment. ipb.pt Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) are employed to establish correlations between directly bonded nuclei, such as ¹H and ¹³C. This is instrumental in assigning the resonances of the cyclobutyl and pyridine (B92270) moieties. ipb.ptresearchgate.net

Furthermore, Exchange Spectroscopy (EXSY) can be utilized to study dynamic processes, such as ligand exchange, if the molecule is part of a larger complex or undergoes conformational changes. While specific EXSY data for this compound is not detailed in the provided information, its application in studying dynamic equilibria in related heterocyclic systems is well-established.

To gain a comprehensive understanding of the molecular structure, multinuclear NMR experiments are performed, observing nuclei other than protons (¹H). ilpi.comsouthampton.ac.uk

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the pyridine ring and the cyclobutyl group. The splitting patterns (e.g., doublets, triplets) arise from spin-spin coupling with adjacent, non-equivalent protons, following the n+1 rule. docbrown.info

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the bromine substituent. researchgate.net The signals for the cyclobutyl carbons provide information about the geometry of the four-membered ring.

¹⁵N NMR: Although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift is sensitive to substitution effects on the ring. researchgate.netrsc.org The use of techniques like Heteronuclear Multiple Bond Correlation (HMBC) can help in assigning ¹⁵N resonances by correlating them to nearby protons. researchgate.net

A summary of expected NMR data is presented below:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H (Pyridine) | 7.0 - 8.5 | Doublet, Doublet of doublets |

| ¹H (Cyclobutyl) | 1.5 - 3.5 | Multiplets |

| ¹³C (Pyridine) | 120 - 160 | Singlets |

| ¹³C (Cyclobutyl) | 20 - 45 | Singlets |

| ¹⁵N (Pyridine) | -130 - -100 | Singlet |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the mass of the molecular ion and reveals characteristic fragmentation patterns that aid in structural confirmation.

The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2 peaks) of approximately equal intensity. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. docbrown.info

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for such compounds involve the loss of the bromine atom or cleavage of the cyclobutyl ring. psu.edu

| Ion | Expected m/z | Description |

| [M]⁺ | 225/227 | Molecular ion peak (showing bromine isotope pattern) |

| [M-Br]⁺ | 146 | Loss of the bromine atom |

| [M-C₄H₇]⁺ | 170/172 | Loss of the cyclobutyl radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound will show characteristic bands corresponding to the vibrations of the pyridine ring and the cyclobutyl group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N (pyridine) | Stretching | 1550 - 1650 |

| C=C (pyridine) | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 600 |

Attenuated Total Reflectance (ATR) is a sampling technique often used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. bruker.comyoutube.com The sample is placed in direct contact with an ATR crystal, typically made of diamond, zinc selenide, or germanium. youtube.com An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. bruker.comyoutube.com An evanescent wave penetrates a short distance into the sample, and the resulting absorption of energy provides the infrared spectrum. youtube.comyoutube.com This technique is particularly useful for obtaining high-quality spectra of this compound in its solid or liquid state, providing the same valuable vibrational information as traditional transmission IR but with greater ease of use. bruker.comharricksci.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups that absorb light in the UV-vis region. shu.ac.uk

For this compound, the primary chromophore is the substituted pyridine ring. The electronic transitions are mainly associated with the π-electrons of the aromatic system and the non-bonding (n) electrons on the nitrogen and bromine atoms. Two principal types of transitions are expected for this compound:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. shu.ac.uk Aromatic systems like pyridine exhibit strong absorptions due to these transitions, typically in the 200-300 nm range. The substitution on the pyridine ring, including the bromine atom and the cyclobutyl group, can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (in this case, from the lone pair on the nitrogen atom or the bromine atom) to an antibonding π* orbital of the pyridine ring. shu.ac.uklibretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. shu.ac.uk

While specific experimental data for this compound is not publicly available, the expected electronic transitions based on its structure are summarized in the table below.

| Expected Electronic Transition | Involved Orbitals | Typical Wavelength Region | Relative Intensity |

| π → π | Excitation from bonding π orbital to antibonding π orbital of the pyridine ring. | 200–300 nm | High |

| n → π | Excitation from non-bonding (lone pair) orbital of Nitrogen/Bromine to antibonding π orbital. | >270 nm | Low |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. embrapa.br this compound, with an expected moderate boiling point due to its molecular weight and structure, can be effectively analyzed by GC to determine its purity and quantify it in mixtures.

The analysis involves injecting a sample into a heated inlet, where it is vaporized and swept by a carrier gas (mobile phase) onto a capillary column. The column contains the stationary phase, and separation occurs based on the differential partitioning of the analyte between the two phases. A common approach for a compound like this compound would involve a non-polar or medium-polarity column and a temperature-programmed oven to ensure efficient separation and good peak shape. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.

A hypothetical GC method for the analysis of this compound is detailed below.

| GC Parameter | Suggested Condition | Purpose |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane) | A versatile, low-polarity stationary phase suitable for separating a wide range of compounds. |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min | A temperature gradient allows for the elution of compounds with a range of boiling points. |

| Detector | Mass Spectrometry (MS) | Provides both quantification and structural information for unambiguous peak identification. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is highly versatile and can be applied to non-volatile or thermally sensitive molecules that are not suitable for GC. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and appropriate mode.

In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape for basic compounds like pyridines by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support. sielc.com

The following table outlines typical starting conditions for developing an HPLC method for this compound.

| HPLC Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Standard reversed-phase column providing good retention and resolution for moderately non-polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid is a mass spectrometry-compatible modifier. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent to elute the analyte from the column. |

| Gradient | 20% B to 95% B over 15 minutes | A gradient elution is effective for searching for unknown impurities and ensuring the main compound elutes with a good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for an analytical 4.6 mm ID column. |

| Detector | Diode Array Detector (DAD) or UV-Vis | Allows for the detection of the analyte based on its UV absorbance and provides spectral information. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.netnih.gov This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. bath.ac.uk The resulting diffraction pattern is used to calculate the electron density throughout the crystal, from which a model of the molecular structure can be built and refined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous and high-precision data on its molecular architecture in the solid state. This includes:

Molecular Conformation: The precise spatial arrangement of the cyclobutyl ring relative to the pyridine ring.

Bond Lengths and Angles: Highly accurate measurements of all intramolecular bond lengths (e.g., C-C, C-N, C-Br) and angles.

Intermolecular Interactions: The identification of how molecules pack together in the crystal lattice, revealing any non-covalent interactions such as hydrogen bonds or halogen bonds involving the bromine atom.

While a crystal structure for this compound has not been reported in publicly accessible databases, the table below illustrates the kind of crystallographic data that would be obtained from such a study.

| Crystallographic Parameter | Description |

| Chemical Formula | C₉H₁₀BrN |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c (lengths); α, β, γ (angles) |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | The density of the crystal derived from the structure. |

| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This structural information is invaluable for understanding the compound's physical properties and for rational drug design, where precise knowledge of molecular shape and intermolecular interactions is critical. researchgate.net

Applications of 4 Bromo 2 Cyclobutylpyridine in Advanced Organic Synthesis and Medicinal Chemistry

4-Bromo-2-cyclobutylpyridine as a Key Synthetic Building Block

The presence of both a bromine atom and a cyclobutyl group on the pyridine (B92270) ring makes this compound a versatile and highly reactive building block in organic synthesis. These functional groups provide specific points for chemical modification, allowing for the construction of more complex molecules.

Precursor in the Synthesis of Complex Pyridine Architectures

This compound serves as a foundational molecule for creating more elaborate pyridine-based structures. The bromine atom at the 4-position is particularly amenable to a variety of cross-coupling reactions, a powerful set of tools in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

For instance, the Suzuki-Miyaura cross-coupling reaction, which typically utilizes a palladium catalyst, allows for the substitution of the bromine atom with a wide range of aryl or heteroaryl groups. researchgate.netresearchgate.net This reaction is known for its efficiency and tolerance of various functional groups, making it a highly reliable method for elaborating the pyridine core. researchgate.net By carefully selecting the appropriate boronic acid coupling partner, chemists can introduce diverse structural motifs, leading to the synthesis of complex, multi-ring pyridine architectures. researchgate.net This modular approach is essential for systematically exploring the structure-activity relationships of new compounds. nih.gov

Utility in Ligand Design for Catalysis and Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent candidate for coordinating to metal centers. This property is fundamental to its use in the design of ligands for catalysis and coordination chemistry. Ligands are organic molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst to facilitate chemical reactions.

Modular Synthesis of Functional Organic Materials

The concept of modular synthesis involves the assembly of larger, functional systems from smaller, well-defined building blocks. youtube.com this compound is an ideal component for this approach due to its distinct reactive sites. The ability to selectively functionalize the bromine and cyclobutyl positions allows for the stepwise and controlled construction of complex organic materials.

This strategy is particularly valuable in the development of materials with specific electronic or photophysical properties. For example, by incorporating this compound into larger conjugated systems through polymerization or dendrimerization reactions, it is possible to create novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The precise control over the molecular architecture afforded by the modular approach is key to achieving the desired material properties.

Contributions to Medicinal Chemistry and Drug Discovery

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. researchgate.net The unique properties of this compound make it a valuable starting point for the design and synthesis of new therapeutic agents.

Scaffold for the Development of Active Pharmaceutical Ingredients (APIs)

An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product. The search for new APIs is a central focus of drug discovery. This compound provides a robust scaffold that can be chemically modified to create a diverse range of molecules with the potential to become new APIs. The bromine atom serves as a convenient handle for introducing various substituents that can interact with biological targets, such as enzymes or receptors. guidechem.com

The cyclobutyl group, while seemingly simple, can also play a significant role in the pharmacological profile of a molecule. It can influence factors such as metabolic stability, lipophilicity, and binding affinity to the target protein. The interplay between the pyridine core, the bromine substituent, and the cyclobutyl group provides a rich chemical space for medicinal chemists to explore in their quest for novel therapeutics. researchgate.netnih.gov

Design and Synthesis of Pyridine-Containing Bioactive Molecules

The design of new bioactive molecules is a rational process that often begins with a known pharmacophore or a promising chemical scaffold. This compound can serve as such a starting point. researchgate.net Medicinal chemists can use computational modeling and structure-activity relationship (SAR) studies to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

The synthesis of these designed molecules relies on the versatile reactivity of the this compound core. For example, the bromine atom can be displaced by a variety of nitrogen, oxygen, or sulfur-containing nucleophiles to introduce functionalities that are known to be important for biological activity. nih.gov Furthermore, the pyridine nitrogen can be quaternized or oxidized to further expand the chemical diversity of the resulting compounds. This synthetic flexibility allows for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. researchgate.net

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents by identifying the key structural features of a molecule that are responsible for its biological activity. nih.gov For pyridine derivatives, SAR analyses explore how modifications to the pyridine ring and its substituents influence the compound's efficacy and interaction with biological targets. While specific SAR studies on this compound are not extensively documented, the analysis of related pyridine-containing compounds provides valuable insights into how its distinct structural components—the pyridine core, the bromine atom at the 4-position, and the cyclobutyl group at the 2-position—may contribute to its potential biological effects.

Key findings from SAR studies on various pyridine derivatives include:

Influence of Substituents: The type, number, and position of substituent groups on the pyridine ring significantly affect the antiproliferative activity of the compounds. nih.gov

Role of Halogens: The presence of halogen atoms like bromine can enhance antiproliferative activity. nih.gov For example, a study of biphenyl-phenyl methanone (B1245722) derivatives demonstrated that bromo-derivatives were among the most active against Mycobacterium tuberculosis. documentsdelivered.com Electron-withdrawing groups, such as the 7-chloro group in the 4-aminoquinoline (B48711) series, have been shown to modulate the pKa of the molecule, which in turn affects its accumulation in the parasite's food vacuole and its activity. nih.gov

Impact of Bulky Groups: Conversely, the presence of bulky groups on pyridine derivatives can sometimes lead to lower antiproliferative activity. nih.gov The cyclobutyl group at the 2-position of this compound would be a key factor to investigate in this context. Its size, lipophilicity, and conformational flexibility could influence how the molecule fits into a target's binding site.

Hydrophobic and Electronic Effects: In a series of imidazo[1,2-a]pyridine (B132010) derivatives studied as Nek2 inhibitors, SAR analysis revealed the importance of specific substitutions for inhibitory activity. nih.gov Similarly, for antiplasmodial 1-benzopyrans, three-dimensional QSAR (3D-QSAR) studies have shown how steric and electrostatic fields around the molecule dictate its activity. mdpi.com

The table below summarizes findings from SAR studies on related pyridine compounds, illustrating the principles that would be applicable to this compound.

| Derivative Class | Key Structural Feature | Observed Impact on Activity | Reference |

| General Pyridine Derivatives | -OMe, -OH, -C=O, NH2 groups | Enhanced antiproliferative activity | nih.gov |

| General Pyridine Derivatives | Halogen atoms (e.g., Bromine) | Can increase antiproliferative activity | nih.gov |

| General Pyridine Derivatives | Bulky substituents | May decrease antiproliferative activity | nih.gov |

| Biphenyl-phenyl methanones | Bromo-derivatives | Among the most active against M. tuberculosis | documentsdelivered.com |

| Imidazo[1,2-a]pyridines | Specific substitutions | Crucial for proliferation inhibitory activity | nih.gov |

These principles suggest that the bromine atom in this compound is likely to contribute significantly to its electronic properties and potential biological activity, while the cyclobutyl group would primarily influence its steric and lipophilic profile.

Molecular Probes and Tools in Chemical Biology Research

Molecular probes are essential tools in chemical biology for studying and visualizing biological processes in living systems. Bipyridine derivatives, which share the core pyridine structure with this compound, are known to form stable complexes with various metal ions, and these complexes often exhibit useful photophysical properties, making them suitable as probes. nih.govscience.gov

Application in Molecularly Imprinted Polymers (MIPs) for Molecular Recognition